molecular formula C9H9NOSe B14663008 4-Ethoxyphenyl selenocyanate CAS No. 51694-11-2

4-Ethoxyphenyl selenocyanate

Cat. No.: B14663008
CAS No.: 51694-11-2
M. Wt: 226.14 g/mol
InChI Key: ZCHMQCCRAXZKQP-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-ethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyphenyl selenocyanate typically involves the reaction of 4-ethoxyphenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyphenyl halide+KSeCN4-Ethoxyphenyl selenocyanate+KHalide\text{4-Ethoxyphenyl halide} + \text{KSeCN} \rightarrow \text{this compound} + \text{KHalide} 4-Ethoxyphenyl halide+KSeCN→4-Ethoxyphenyl selenocyanate+KHalide

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also minimize human error and enhance safety, given the toxic nature of selenium compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acids.

    Reduction: Reduction reactions can yield selenols or diselenides.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-ethoxyphenyl selenocyanate is primarily attributed to its ability to modulate redox processes within cells. It can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular antioxidant defense mechanisms. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 4-Aminophenyl selenocyanate
  • 4-(N,N-Dimethylamino)phenyl selenocyanate
  • Benzyl selenocyanate

Comparison: While all these compounds share the selenocyanate functional group, 4-ethoxyphenyl selenocyan

Properties

CAS No.

51694-11-2

Molecular Formula

C9H9NOSe

Molecular Weight

226.14 g/mol

IUPAC Name

(4-ethoxyphenyl) selenocyanate

InChI

InChI=1S/C9H9NOSe/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2H2,1H3

InChI Key

ZCHMQCCRAXZKQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Se]C#N

Origin of Product

United States

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